molecular formula C21H25N5OS B2851924 N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872590-36-8

N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2851924
CAS No.: 872590-36-8
M. Wt: 395.53
InChI Key: XFCDPTQLPVATHQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This leads to the disruption of critical pathways that promote tumorigenesis, including the phosphorylation of pro-apoptotic Bad, which enhances cell survival, and regulation of the mTORC1 signaling axis. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PIM kinases in cancer biology and to investigate the therapeutic potential of PIM kinase inhibition. Researchers employ this inhibitor in in vitro and in vivo studies to explore tumorigenesis mechanisms, evaluate combination therapies with other targeted agents or chemotherapeutics, and assess mechanisms of drug resistance in contexts such as leukemia, lymphoma, and prostate cancer. The structural scaffold of this pyrazolo[3,4-d]pyrimidine core is recognized as a privileged structure in kinase inhibitor development, contributing to its high potency and selectivity profile.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-14-8-9-18(15(2)10-14)26-20-17(11-24-26)21(23-13-22-20)28-12-19(27)25-16-6-4-3-5-7-16/h8-11,13,16H,3-7,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCDPTQLPVATHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound is characterized by its unique structural features, including a cyclohexyl group and a 2,4-dimethylphenyl moiety. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, particularly in therapeutic applications such as cancer treatment and anti-inflammatory effects.

Biological Activity

Inhibition of Cyclin-Dependent Kinases (CDKs)
The primary biological activity of this compound is its ability to inhibit cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. This mechanism positions the compound as a potential anticancer agent .

Anti-inflammatory Properties
In addition to its anticancer potential, compounds within the pyrazolo[3,4-d]pyrimidine class have been investigated for their anti-inflammatory and analgesic properties. These effects make them suitable candidates for treating various inflammatory diseases .

Structure-Activity Relationship (SAR)

The specific structural features of this compound contribute significantly to its biological activity. The presence of both cyclohexyl and dimethylphenyl groups enhances its pharmacological profile compared to other similar compounds.

Compound Name Structural Features Biological Activity
2-Acetamido-2-ylidene derivativesContains imidazole ringsAntibacterial and anticancer properties
Pyrazolo[4,3-e][1,2,4]triazolo derivativesDifferent substitution patternsTarget CDKs but with varying selectivity
2-(1-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidine derivativesVarying aryl substitutionsPotentially less potent than N-cyclohexyl derivative

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In vitro Studies
    In vitro assays demonstrated that this compound effectively binds to CDKs, leading to significant inhibition of kinase activity. This inhibition correlates with reduced cell proliferation and enhanced apoptosis in cancer cell lines .
  • Animal Models
    In vivo studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and inflammation. Preliminary results suggest favorable bioavailability and minimal toxicity at therapeutic doses .
  • Comparative Analysis
    Comparative analyses with other pyrazolo[3,4-d]pyrimidine derivatives indicate that this compound exhibits superior potency against specific cancer cell lines .

Comparison with Similar Compounds

Structural Comparisons

The compound shares its pyrazolo[3,4-d]pyrimidine core with several analogs but differs in substituents and side chains. Key structural distinctions include:

Compound Core Modifications Key Substituents Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(2,4-dimethylphenyl), N-cyclohexyl-thioacetamide
1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidine with fused thiazolo[3,2-a]pyrimidinone Phenyl at position 1, oxoethyl-thio group at position 6
[3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine Pyrazolo[3,4-d]pyrimidine with 4-nitrophenyl and 4-fluorophenyl groups 4-nitrophenyl at position 1, 4-fluorophenyl at position 3
N-((1R,2R)-2-hydroxycyclohexyl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide Thieno[3,2-d]pyrimidine core (instead of pyrazolo) Hydroxycyclohexyl-acetamide, thieno-pyrimidine backbone

Key Observations :

  • The target compound replaces the phenyl group (common in analogs like compounds 2–10 ) with a 2,4-dimethylphenyl group, enhancing steric bulk and lipophilicity.
  • Unlike thieno-pyrimidine derivatives (e.g., ), the pyrazolo core may improve DNA-binding affinity due to its purine-mimetic structure .
  • The N-cyclohexyl-thioacetamide side chain distinguishes it from simpler acetamide derivatives (e.g., ) and may influence solubility and membrane permeability.

Comparison with Target Compound :

  • The target compound’s thioacetamide group likely originates from alkylation of a pyrazolo[3,4-d]pyrimidin-4-one intermediate with N-cyclohexyl-2-chloroacetamide, a method analogous to alkylation steps described in .
  • Unlike thiazolo-fused analogs , the absence of a fused thiazole ring suggests a divergent synthetic route prioritizing substituent flexibility over ring cyclization.
Pharmacological and Physicochemical Properties
Property Target Compound Analog (e.g., Compound 13a ) Thieno-pyrimidine Derivative
Molecular Weight ~450–500 (estimated) 351.3 (C₁₉H₁₃FN₆O₂) 409.5 (C₂₁H₂₄N₄O₂S)
Melting Point Not reported >340°C 302–304°C
Reported Activity Not explicitly tested Antitumor (DNA intercalation) Kinase inhibition

Key Insights :

  • The 2,4-dimethylphenyl group may enhance metabolic stability compared to nitro-substituted analogs (e.g., 13a ), which are prone to reduction.
  • The cyclohexyl-thioacetamide moiety could reduce aqueous solubility compared to hydroxylated analogs (e.g., ), impacting bioavailability.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core assembly : Reacting substituted phenylhydrazines with cyanoacetamide derivatives under acidic conditions to form the pyrazolo-pyrimidine scaffold .
  • Thioacetamide introduction : Thiolation via nucleophilic substitution using thiourea or thioacetic acid, followed by acylation with cyclohexylamine .
  • Purification : Column chromatography or recrystallization to isolate the final product. Characterization relies on NMR (¹H/¹³C), IR (to confirm thioamide C=S stretch at ~1250 cm⁻¹), and mass spectrometry for molecular weight validation .

Q. How can researchers verify the structural integrity of this compound?

  • Spectroscopic profiling : ¹H NMR should show distinct signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet) and 2,4-dimethylphenyl protons (δ 2.3–2.5 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak matching the theoretical mass (e.g., C₂₃H₂₆N₅OS₂: calculated 484.15 g/mol).
  • X-ray crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Kinase inhibition : Test against kinases like EGFR or VEGFR2, given the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can contradictory activity data between structural analogs be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing cyclohexyl with chlorobenzyl in reduces antimicrobial potency by ~30%) .
  • Target engagement studies : Use SPR (surface plasmon resonance) or thermal shift assays to quantify binding affinity to kinases or microbial enzymes .
  • Metabolic stability assessment : Evaluate cytochrome P450 interactions via liver microsome assays to rule off-target effects .

Q. What strategies optimize reaction yields during thioacetamide functionalization?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
  • Catalyst screening : Test bases like DBU (1,8-diazabicycloundec-7-ene) to accelerate thiolation kinetics .
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .

Q. How can researchers address low solubility in biological assays?

  • Formulation adjustments : Use co-solvents (DMSO:PBS mixtures ≤1%) or nanoemulsion carriers to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility without altering core activity .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for dose-response analysis?

  • Nonlinear regression : Fit IC₅₀/EC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • Hill slope analysis : Assess cooperativity in enzyme inhibition (slope >1 suggests positive allosteric modulation) .

Q. How to validate target specificity in kinase inhibition studies?

  • Selectivity panels : Screen against kinase families (e.g., TK, CMGC) via commercial profiling services .
  • CRISPR/Cas9 knockouts : Generate cell lines lacking the target kinase to confirm on-mechanism activity .

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